TDFA
Overview
Description
Trifluoroacetate salt, commonly referred to as trifluoroacetate, is a chemical compound with the formula CF₃CO₂⁻. It is the salt form of trifluoroacetic acid and is widely used in various chemical reactions and industrial applications due to its unique properties. Trifluoroacetate salts are known for their high solubility in water and organic solvents, making them versatile reagents in both laboratory and industrial settings .
Scientific Research Applications
Trifluoroacetate salts have a wide range of applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein folding due to their ability to stabilize certain protein conformations.
Medicine: Investigated for their potential use in drug development, particularly in the synthesis of pharmaceuticals with trifluoromethyl groups.
Industry: Utilized in the production of agrochemicals, refrigerants, and specialty polymers
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoroacetate salts can be synthesized through the neutralization of trifluoroacetic acid with a suitable base. One common method involves dissolving an equivalent amount of sodium carbonate in a 50% aqueous solution of trifluoroacetic acid. The solution is then filtered and evaporated by vacuum evaporation, with special care to avoid decomposition of the salt by overheating. The solid obtained is dried under vacuum at 100°C .
Industrial Production Methods
Industrially, trifluoroacetate salts are prepared by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride. The reactions are as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{HCl} ] [ \text{CF}_3\text{COF} + \text{H}_2\text{O} \rightarrow \text{CF}_3\text{COOH} + \text{HF} ] This method ensures high purity and yield of the trifluoroacetate salts .
Chemical Reactions Analysis
Types of Reactions
Trifluoroacetate salts undergo various chemical reactions, including:
Oxidation: Trifluoroacetate salts can be oxidized to form trifluoromethyl ketones.
Reduction: They can be reduced to form trifluoromethyl alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Trifluoromethyl ketones.
Reduction: Trifluoromethyl alcohols.
Substitution: Trifluoromethylated organic compounds.
Comparison with Similar Compounds
Similar Compounds
Acetic acid: Similar in structure but lacks the trifluoromethyl group, making it less acidic and less reactive.
Trichloroacetic acid: Contains chlorine atoms instead of fluorine, resulting in different reactivity and properties.
Perfluorooctanoic acid: A longer-chain perfluorinated carboxylic acid with different applications and environmental concerns
Uniqueness
Trifluoroacetate salts are unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as high acidity, strong electron-withdrawing effects, and the ability to stabilize negative charges. These properties make trifluoroacetate salts valuable reagents in various chemical and industrial processes .
Properties
IUPAC Name |
(3S)-3-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]-4-[[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29FN6O7/c1-8(25)14(22-9(2)26)17(31)24-11(6-13(27)28)16(30)23-10(15(20)29)4-3-5-21-12(19)7-18/h8,10-11,14,25H,3-7H2,1-2H3,(H2,19,21)(H2,20,29)(H,22,26)(H,23,30)(H,24,31)(H,27,28)/t8-,10+,11+,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZMHIJABUOUSN-ORMVGFHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29FN6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.